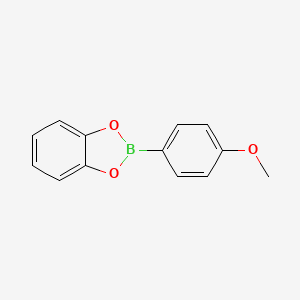
2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles This compound is characterized by a benzodioxaborole ring fused with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Boronic Acid: The boronic acid derivative is prepared by reacting phenylboronic acid with methoxyphenyl halide in the presence of a palladium catalyst.
Coupling Reaction: The prepared boronic acid is then coupled with a benzodioxaborole derivative under mild conditions using a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced benzodioxaborole derivatives.
Substitution: Formation of substituted benzodioxaborole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological probe and in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole stands out due to its unique benzodioxaborole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the fields of organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C13H11BO3 |
|---|---|
Peso molecular |
226.04 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C13H11BO3/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3 |
Clave InChI |
FXABINMHGHEYRT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2=CC=CC=C2O1)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















